3-Oxo-N-(oxolan-2-ylmethyl)-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide
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Overview
Description
“3-Oxo-N-(oxolan-2-ylmethyl)-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Oxo-N-(oxolan-2-ylmethyl)-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the oxolan-2-ylmethyl group: This step might involve nucleophilic substitution reactions.
Attachment of the trifluoromethylpyridinyl group: This can be done using palladium-catalyzed cross-coupling reactions.
Formation of the carboxamide group: This usually involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxolan-2-ylmethyl group.
Reduction: Reduction reactions might target the carbonyl group in the carboxamide moiety.
Substitution: The piperazine ring can undergo various substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules.
Biology
Biologically, piperazine derivatives are often explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry
Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of “3-Oxo-N-(oxolan-2-ylmethyl)-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide” would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dihydro-1H-inden-2-yl)piperazine
- 4-(2-Fluorophenyl)piperazine
- N-(2-Methoxyphenyl)piperazine
Uniqueness
The presence of the trifluoromethyl group and the oxolan-2-ylmethyl moiety might confer unique properties to “3-Oxo-N-(oxolan-2-ylmethyl)-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide”, such as increased lipophilicity or enhanced binding affinity to certain biological targets.
Properties
IUPAC Name |
3-oxo-N-(oxolan-2-ylmethyl)-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O3/c17-16(18,19)13-8-11(3-4-20-13)23-6-5-22(10-14(23)24)15(25)21-9-12-2-1-7-26-12/h3-4,8,12H,1-2,5-7,9-10H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFASJGYQGCLNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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